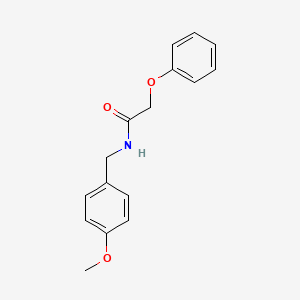
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as ADPT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. ADPT is a thiourea derivative that has been synthesized through a multi-step process, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which may explain its potential use in the treatment of skin disorders. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may explain its potential use in the treatment of cancer.
Biochemical and physiological effects:
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have antioxidant and anti-inflammatory properties, which may explain its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a research tool, including its wide range of potential applications and its relatively low toxicity compared to other compounds. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, including the development of new synthesis methods to increase its yield and purity, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its potential use in the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and its potential for use in various fields.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea involves several steps, including the reaction of 3-acetylacetanilide with thiosemicarbazide to form the intermediate compound 3-acetyl-4,6-dimethyl-2-pyridinylthiosemicarbazide. This intermediate is then treated with hydrochloric acid and potassium thiocyanate to produce the final product, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been optimized over the years to increase its yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have anticancer, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have herbicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In material science, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been studied for its potential use in the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYPQYOMVIZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)




![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)


![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)